2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine
Overview
Description
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and oxazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to an oxazole moiety. One common method includes the cyclization of 3-fluoropyridine derivatives with appropriate N–O nucleophiles. For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization, yields the desired oxazolo[4,5-b]pyridine . Another approach involves the use of 3-nitropyridines bearing neighboring hydroxyimino groups, which undergo cyclization under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or oxazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing anticancer, antimicrobial, and antiviral agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes or receptors involved in various diseases.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. For example, it has been studied as an inhibitor of phosphoinositide 3-kinase, which plays a crucial role in cell growth and survival .
Comparison with Similar Compounds
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
Oxazolo[5,4-b]pyridine: Similar structure but different substitution pattern, leading to variations in biological activity.
Thiazolo[5,4-b]pyridine: Contains a sulfur atom instead of oxygen, which can affect its chemical reactivity and biological properties.
Isoxazolo[4,5-b]pyridine: Features an isoxazole ring, which can influence its pharmacological profile.
Properties
IUPAC Name |
2-pyridin-3-yl-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c1-3-8(7-12-5-1)11-14-10-9(15-11)4-2-6-13-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOYWJHTVBIQTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287729 | |
Record name | 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-48-9 | |
Record name | 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52333-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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